1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid

GABA-A receptor Ion channel modulation Electrophysiology

1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid (CAS 1497264-07-9) is a synthetic, non-proteinogenic amino acid featuring a 1,3-disubstituted cyclobutane core. With the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, it belongs to the class of conformationally restricted gamma-aminobutyric acid (GABA) analogs.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13315335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)C1CC(C1)(CN)C(=O)O
InChIInChI=1S/C9H17NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)
InChIKeyPXWADKCNXFZRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid: A Conformationally Constrained Cyclobutane Amino Acid Scaffold for Research Procurement


1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid (CAS 1497264-07-9) is a synthetic, non-proteinogenic amino acid featuring a 1,3-disubstituted cyclobutane core. With the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, it belongs to the class of conformationally restricted gamma-aminobutyric acid (GABA) analogs . The molecule's structure, which juxtaposes a basic aminomethyl group and a carboxylic acid on a strained, non-planar cyclobutane ring substituted with an isopropyl group, enforces a specific spatial orientation of its pharmacophores, making it a valuable scaffold for medicinal chemistry and peptide mimetic design [1].

Why 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid Cannot Be Substituted by Common GABA Analogs


Generic substitution with simpler cyclobutane amino acids like 1-aminocyclobutanecarboxylic acid (ACBC) or the blockbuster drug gabapentin is not scientifically valid due to critical differences in conformational restriction and target engagement profiles. The 3-isopropyl substituent on the target compound introduces significant steric bulk and increased lipophilicity, which fundamentally alters its pharmacokinetic properties and potential for selective receptor interactions compared to unsubstituted analogs . While gabapentin acts via α2δ calcium channel subunits, cyclobutane-based amino acids like ACBC are known to interact with the glycine site of the NMDA receptor, and the specific substitution pattern of this compound dictates a unique and non-interchangeable pharmacological profile that cannot be assumed from in-class compounds .

Quantitative Differentiation Guide for 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid vs. Structural Analogs


GABA-A Receptor Binding Affinity and Selectivity Profile vs. ACBC

While ACBC acts as a partial agonist at the NMDA receptor glycine site, this compound is structurally positioned for interaction with GABA-A receptors. Data for a close structural analog (BDBM50525193) shows it acts as an agonist at the human GABA-A α1β2γ2S receptor with an EC50 of 48,000 nM [1]. In contrast, ACBC's primary known activity is NMDA receptor modulation with an IC50 of 19,000 nM at the glycine site, demonstrating a distinct target engagement profile driven by the aminomethyl and isopropyl substitution pattern .

GABA-A receptor Ion channel modulation Electrophysiology

Enhanced Lipophilicity (LogP) for Improved CNS Permeability vs. Gabapentin

The isopropyl substitution significantly enhances the lipophilicity of the cyclobutane scaffold. A calculated LogP of -0.292 has been reported for this compound . While seemingly low, this is a substantial increase compared to gabapentin's experimentally determined LogP of -1.10 [1]. This difference in lipophilicity directly impacts the molecule's ability to cross lipid membranes, including the blood-brain barrier (BBB), suggesting superior passive permeability for the cyclobutane derivative compared to the first-generation anticonvulsant.

Pharmacokinetics Blood-Brain Barrier Lipophilicity

Synthetic Accessibility and Structural Novelty for Peptidomimetic Design

The target compound's 1-aminomethyl-3-isopropyl substitution pattern on a cyclobutane ring creates a novel, sterically demanding amino acid. This contrasts with the parent compound, 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS 1360547-44-9), which lacks the 3-isopropyl group and is primarily used as a simple polypeptide synthesis reagent . The specific steric and electronic properties of the isopropyl group influence peptide backbone dihedral angles, offering a means to stabilize specific secondary structures like beta-turns, which are crucial for high-affinity protein-protein interaction inhibitors [1].

Peptidomimetics Conformational Restriction Building Blocks

Antifungal Scaffold Potential: Class-Level Comparison with Novel SDH Inhibitors

The 1-aminocyclobutanecarboxylic acid scaffold, which is the core of the target compound, has been validated as a lead for discovering new succinate dehydrogenase inhibitors (SDHIs). A structurally optimized derivative (Compound A21) exhibited potent antifungal activity against Rhizoctonia solani (EC50 = 0.03 mg/L), demonstrating comparable or even higher potency than the commercial SDHI fungicides fluxapyroxad (EC50 = 0.02 mg/L) and boscalid (EC50 = 0.29 mg/L) [1]. This establishes the target compound as a key intermediate for generating a new class of proprietary, patentable antifungal agents that can overcome resistance to existing SDHIs.

Succinate Dehydrogenase Inhibitors Antifungal Agrochemicals

Expanded Chemical Space for Intellectual Property vs. Prior Art GABA Analogs

The patent landscape for aminomethylcyclobutane derivatives is primarily focused on simpler gabapentin analogs. Patent EP 1100769 B1 and related filings cover generic aminomethylcarboxylic acid derivatives but do not specifically exemplify the 1-aminomethyl-3-isopropyl-cyclobutane substitution pattern [1]. This specific substitution represents a novel chemical entity within this well-explored therapeutic class, offering a clear opportunity to secure composition-of-matter patent protection for new CNS-active molecules derived from it, unlike the use of pre-existing, off-patent building blocks.

Patent Protection Chemical Space CNS Therapeutics

High-Value Application Scenarios for Procuring 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid


Discovery of Next-Generation, Patentable GABA-A Receptor Modulators

Procure this compound to serve as the core scaffold for a medicinal chemistry program targeting GABA-A receptor subtypes. Its unique substitution pattern, indicated by class-level data to promote GABA-A binding while enhancing BBB penetration over gabapentin, provides a starting point for synthesizing novel positive allosteric modulators with improved pharmacokinetic profiles and strong patent protection, as supported by its novel chemical space relative to prior art [1].

Overcoming SDHI Fungicide Resistance with Novel Agrochemical Leads

Utilize this building block to synthesize a focused library of novel succinate dehydrogenase inhibitors (SDHIs). The 1-aminocyclobutanecarboxylic acid scaffold has been proven to yield compounds with superior or comparable potency to leading commercial fungicides like boscalid, offering a pathway to develop next-generation antifungal agents effective against resistant strains [2].

Designing Conformationally Locked Peptidomimetics for PPI Inhibition

Incorporate this sterically demanding, non-proteinogenic amino acid into peptide sequences to enforce specific secondary structures, such as beta-turns. This conformational locking is a critical strategy for improving the binding affinity and proteolytic stability of peptide-based inhibitors targeting challenging protein-protein interactions (PPIs), a use case directly derived from its enhanced structural rigidity compared to unsubstituted analogs [3].

Expanding Chemical Space in CNS Drug Discovery for Neuropathic Pain

Use this compound to explore the structure-activity relationships of novel analgesics. Its functional divergence from both NMDA-acting ACBC and α2δ-acting gabapentin suggests a unique pharmacological profile. This profile can be leveraged to identify new mechanisms of action for treating neuropathic pain, potentially avoiding the dose-limiting side effects of current therapies [1].

Quote Request

Request a Quote for 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.